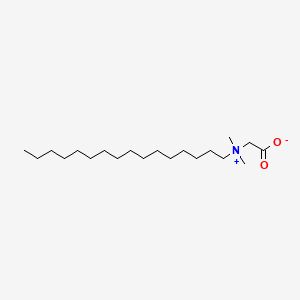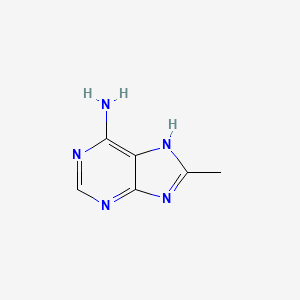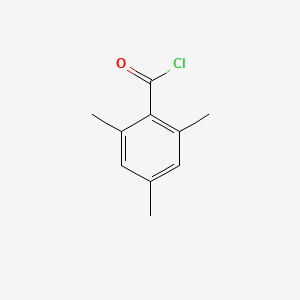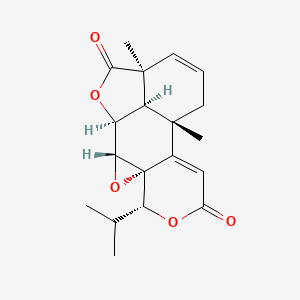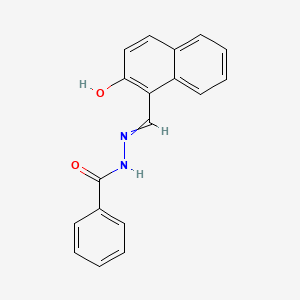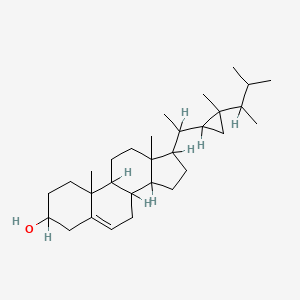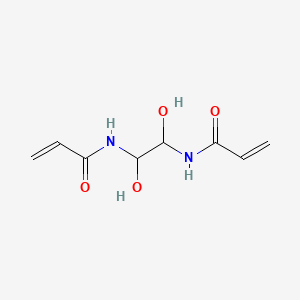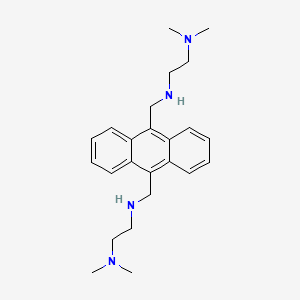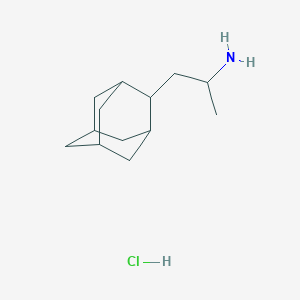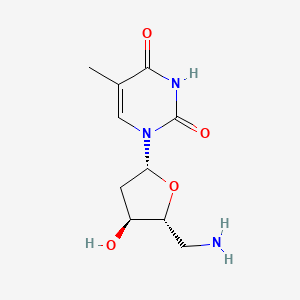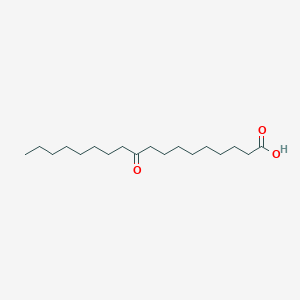
10-Oxooctadecanoic acid
Overview
Description
10-Keto stearic acid, also known as 10-keto stearate or ahpba deriv. 43, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 10-Keto stearic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 10-Keto stearic acid has been primarily detected in urine. Within the cell, 10-keto stearic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Outside of the human body, 10-keto stearic acid can be found in milk and milk products. This makes 10-keto stearic acid a potential biomarker for the consumption of this food product.
Scientific Research Applications
Synthesis and Chemical Properties
- Dideuterated Octadecanoates and Oxooctadecanoates Synthesis : Tulloch (2006) discusses the synthesis of specifically dideuterated octadecanoates and oxooctadecanoates, indicating their potential in chemical research and development (Tulloch, 2006).
Applications in Material Sciences
- Keto and Diketo Derivatives from Epoxy Oleochemicals : Doll, Bantchev, and Murray (2013) describe the transformation of methyl oleate into keto and diketo derivatives, highlighting potential applications in industries like paint and linoleum production (Doll, Bantchev, & Murray, 2013).
Biological and Medical Research
- NMR-Based Molecular Ruler for Lipid Bilayer Studies : Afri et al. (2014) used n-oxooctadecanoic acids to understand the penetration depth of compounds in lipid bilayers, which is crucial for understanding cell membrane interactions (Afri et al., 2014).
- Visible Light-Induced Oxidation in Microbial Mats : Marchand and Rontani (2003) observed photoproducts of oxooctadecanoic acid in microbial mats, contributing to understanding of microbial ecology (Marchand & Rontani, 2003).
- Glucose Uptake and Antidiabetic Activity : Kshirsagar et al. (2021) explored the antidiabetic activity of oxooctadecanoic acid derivatives, providing insights into potential therapeutic applications (Kshirsagar et al., 2021).
Environmental and Ecological Applications
- Oxolinic Acid Interaction with Particle Surfaces : Marsac et al. (2016) studied oxolinic acid's binding to mineral surfaces, important for understanding its environmental fate (Marsac et al., 2016).
Alternative Uses
- Apoptotic and DNA Damaging Effects : Miao et al. (2008) investigated the apoptogenic effects of oxooctadecanoic acid derivatives, which could lead to developments in cancer research (Miao et al., 2008).
Mechanism of Action
Target of Action
10-Oxooctadecanoic acid, also known as 10-Ketostearic acid , is a long-chain fatty acid The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
For instance, they can modulate the activity of enzymes involved in lipid metabolism, influence signal transduction pathways, and affect the expression of genes involved in various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which it’s present can all affect its action .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
10-Oxooctadecanoic acid plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, including acyl-CoA oxidase and acyl-CoA dehydrogenase, which are involved in the β-oxidation pathway. These enzymes catalyze the oxidation of this compound, leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, this compound can be a substrate for lipoxygenases, which convert it into hydroperoxy derivatives that participate in signaling pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to activate transient receptor potential vanilloid 1 (TRPV1) channels, leading to increased calcium influx and subsequent activation of downstream signaling pathways . This activation can enhance energy metabolism and promote the browning of white adipose tissue, which is associated with increased thermogenesis and energy expenditure. Furthermore, this compound can modulate the expression of genes involved in lipid metabolism and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates TRPV1 channels, which are involved in calcium signaling. The increased calcium influx triggers various downstream effects, including the activation of protein kinase C and the modulation of gene expression . Additionally, this compound can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, leading to reduced fatty acid synthesis and increased fatty acid oxidation . These molecular interactions contribute to the compound’s overall effects on cellular metabolism and energy homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . In in vitro studies, this compound has been shown to exert acute effects on cellular metabolism, including increased energy expenditure and enhanced lipid oxidation . Long-term studies in animal models have demonstrated that chronic administration of this compound can lead to sustained improvements in metabolic health, including reduced adiposity and improved insulin sensitivity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance energy metabolism and promote weight loss without causing adverse effects . At higher doses, this compound may induce toxicity, including liver damage and oxidative stress . It is important to determine the optimal dosage that maximizes the beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including β-oxidation and lipoxygenase pathways. In the β-oxidation pathway, it is oxidized by acyl-CoA oxidase and acyl-CoA dehydrogenase to produce acetyl-CoA . In the lipoxygenase pathway, this compound is converted into hydroperoxy derivatives that participate in signaling pathways . These metabolic pathways highlight the compound’s role in energy production and cellular signaling.
Transport and Distribution
Within cells, this compound is transported and distributed by various transporters and binding proteins. It can be taken up by cells through fatty acid transport proteins and incorporated into cellular membranes . Once inside the cell, this compound can be transported to different cellular compartments, including mitochondria and peroxisomes, where it undergoes further metabolism . The distribution of this compound within cells is crucial for its biological activity and effects on cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and peroxisomes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In mitochondria, this compound is involved in β-oxidation, while in peroxisomes, it participates in lipid metabolism and signaling . The subcellular localization of this compound is essential for its role in cellular metabolism and energy homeostasis.
Properties
IUPAC Name |
10-oxooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKROBBCCGUUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194416 | |
| Record name | Octadecanoic acid, 10-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 10-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4158-12-7 | |
| Record name | 10-Ketostearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4158-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 10-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004158127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 10-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76 °C | |
| Record name | 10-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
